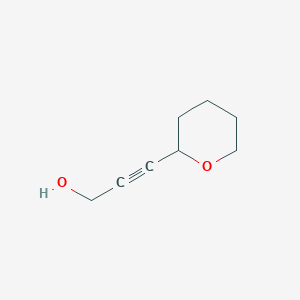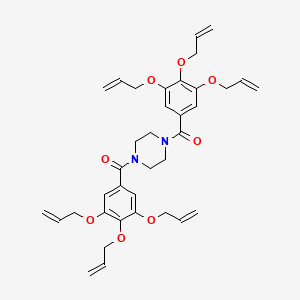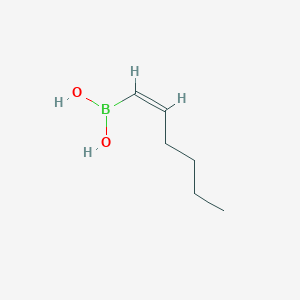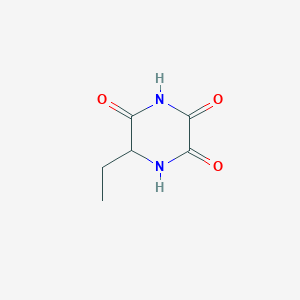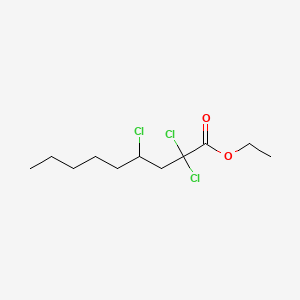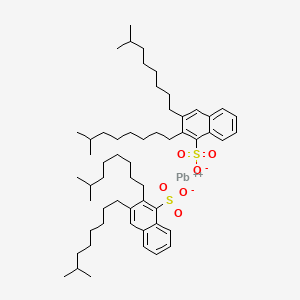![molecular formula C20H23N3O3 B13804648 (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is a complex organic compound with a unique structure It features a cyclopentanol ring substituted with azido and phenylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Azido Group: The azido group is usually introduced via nucleophilic substitution reactions using sodium azide.
Attachment of Phenylmethoxy Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Sodium azide (NaN3) is used for introducing the azido group.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cyclopentanol derivatives.
科学的研究の応用
Chemistry
In chemistry, (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The azido group can be converted to an amine, which can then be further modified to create drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new polymers and advanced materials.
作用機序
The mechanism of action of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various applications, including drug development and material science.
類似化合物との比較
Similar Compounds
(1R,2R,3R,5R)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol: A stereoisomer with different spatial arrangement of atoms.
5-Azido-3-(phenylmethoxy)cyclopentanol: A simpler analog without the additional phenylmethoxy group.
5-Azido-2-[(phenylmethoxy)methyl]cyclopentanol: Another analog with a different substitution pattern.
Uniqueness
The uniqueness of (1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol lies in its specific stereochemistry and substitution pattern. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
(1S,2S,3S,5S)-5-azido-3-phenylmethoxy-2-(phenylmethoxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C20H23N3O3/c21-23-22-18-11-19(26-13-16-9-5-2-6-10-16)17(20(18)24)14-25-12-15-7-3-1-4-8-15/h1-10,17-20,24H,11-14H2/t17-,18+,19+,20+/m1/s1 |
InChIキー |
XJPSKFVIPXVHTA-FYQPLNBISA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] |
正規SMILES |
C1C(C(C(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(S)-cyano-(4-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate](/img/structure/B13804572.png)
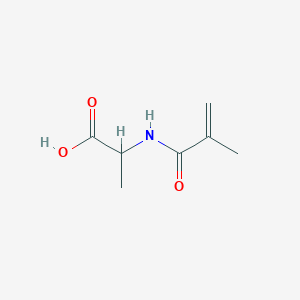
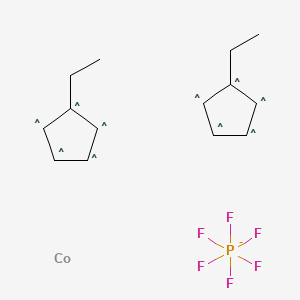
![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
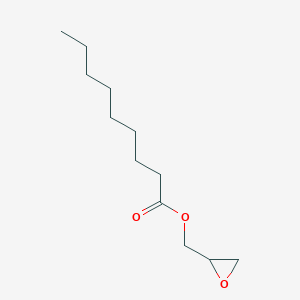
![1H-Isoindol-3-amine,N-[4-(1,1-dimethylethyl)-2-pyridinyl]-1-[[4-(1,1-dimethylethyl)-2-pyridinyl]imino]-](/img/structure/B13804598.png)
